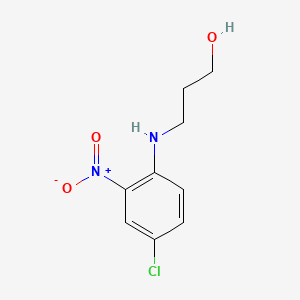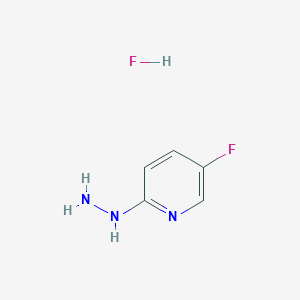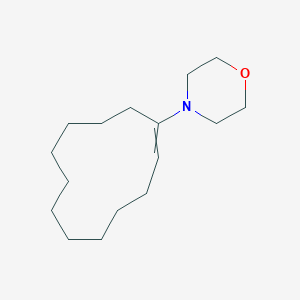
p-Chloroacetophenone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Chloroacetophenone oxime is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . It is known for its role as a cyclase inhibitor, blocking the formation of cyclic nucleotides, which are crucial for cellular signaling . This compound has applications in treating high blood pressure and cardiovascular diseases .
Vorbereitungsmethoden
The synthesis of p-Chloroacetophenone oxime involves the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) . The reaction produces an amidoxime, which is then reacted with phenylalkylamine to form the desired product . This method is commonly used in research and industrial settings due to its efficiency and reliability.
Analyse Chemischer Reaktionen
p-Chloroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles, forming different derivatives.
Wissenschaftliche Forschungsanwendungen
p-Chloroacetophenone oxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound’s ability to inhibit cyclase makes it valuable in studying cellular signaling pathways and their regulation.
Medicine: Its role in treating high blood pressure and cardiovascular diseases highlights its potential therapeutic applications.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
p-Chloroacetophenone oxime exerts its effects by inhibiting cyclase enzymes, which are responsible for the formation of cyclic nucleotides . These nucleotides play a crucial role in cellular signaling, and their inhibition can lead to various physiological effects, including the regulation of blood pressure and cardiovascular function . The compound’s molecular targets include cyclase enzymes and related signaling pathways.
Vergleich Mit ähnlichen Verbindungen
p-Chloroacetophenone oxime can be compared with other similar compounds, such as:
N-(1-{4-[(2-chlorophenyl)methoxy]phenyl}ethylidene)hydroxylamine: This compound has a similar structure but includes a methoxy group, which can alter its chemical properties and biological activity.
N-(1-{4-[(2-chlorophenyl)methoxy]phenyl}ethylidene)hydroxylamine: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific inhibition of cyclase enzymes and its applications in treating cardiovascular diseases .
Eigenschaften
Molekularformel |
C8H8ClNO |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
N-[1-(4-chlorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3 |
InChI-Schlüssel |
KAXTWDXRCMICEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Phenoxyphenyl)methyl]piperazine](/img/structure/B8811060.png)







![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B8811136.png)
![5'-Methoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8811140.png)


